molecular formula C28H26N4O4 B2363525 6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-14-5

6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2363525
CAS RN: 868148-14-5
M. Wt: 482.54
InChI Key: ZKPNWQMZBDKPOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings might participate in electrophilic aromatic substitution reactions, and the heteroatoms could potentially act as nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin and related compounds have been synthesized through various methods, showing the versatility of these frameworks in organic synthesis. The structures of these compounds have been confirmed by techniques such as single-crystal X-ray diffraction analysis (Wang et al., 2014), (Li et al., 2015).

Antimicrobial Activities

  • Several studies have explored the antimicrobial potential of chromeno[1,2,4]triazolo and pyrimidine derivatives. These compounds demonstrated promising antibacterial activities compared to reference antimicrobial agents. The structural activity relationship (SAR) studies confirmed their potent antimicrobial activity against some tested microorganisms (Okasha et al., 2016), (El-Agrody et al., 2011).

Antioxidant Activities

  • The antioxidant activities of these compounds have also been evaluated, showing significant antioxidant activity. This indicates their potential in developing new antioxidant agents (Gilava et al., 2020), (Dangolani et al., 2018).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could include medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-4-35-20-11-7-6-10-19(20)26-24-25(31-28-29-16-30-32(26)28)18-9-5-8-12-21(18)36-27(24)17-13-14-22(33-2)23(15-17)34-3/h5-16,26-27H,4H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNWQMZBDKPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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